[(1R)-1-cyclohexylethyl](methyl)amine
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Overview
Description
(1R)-1-cyclohexylethylamine is an organic compound with the molecular formula C9H19N. It is a chiral amine, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is used in various chemical processes and has applications in different fields such as organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-cyclohexylethylamine typically involves the reaction of cyclohexanone with methylamine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (1R)-1-cyclohexylethylamine may involve continuous flow processes to ensure high efficiency and yield. The use of fixed-bed reactors with supported metal catalysts can facilitate the reductive amination process. Additionally, the purification of the product can be achieved through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-cyclohexylethylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Substituted amines, amides, sulfonamides.
Scientific Research Applications
(1R)-1-cyclohexylethylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-cyclohexylethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, it may bind to the active site of an enzyme, altering its catalytic activity, or interact with a receptor, influencing signal transduction pathways.
Comparison with Similar Compounds
(1R)-1-cyclohexylethylamine can be compared with other similar compounds such as:
Cyclohexylamine: A simpler amine with a cyclohexyl group, lacking the chiral center.
N-methylcyclohexylamine: Similar structure but without the chiral center.
(1S)-1-cyclohexylethyl](methyl)amine: The enantiomer of (1R)-1-cyclohexylethylamine, having the opposite chiral configuration.
Uniqueness
The uniqueness of (1R)-1-cyclohexylethylamine lies in its chiral nature, which can impart specific biological activities and selectivities in chemical reactions. This makes it valuable in applications where chirality is crucial, such as in the synthesis of chiral drugs and catalysts.
Properties
IUPAC Name |
(1R)-1-cyclohexyl-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(10-2)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJRHWDZXQWZRU-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCCC1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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